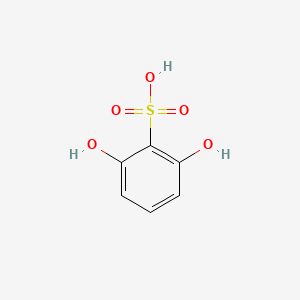

2,6-Dihydroxybenzenesulfonic acid

Description

Properties

Molecular Formula |

C6H6O5S |

|---|---|

Molecular Weight |

190.18 g/mol |

IUPAC Name |

2,6-dihydroxybenzenesulfonic acid |

InChI |

InChI=1S/C6H6O5S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3,7-8H,(H,9,10,11) |

InChI Key |

ZZJVDYQPZOHNIK-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1)O)S(=O)(=O)O)O |

Canonical SMILES |

C1=CC(=C(C(=C1)O)S(=O)(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Direct Salt Precipitation

Amine Complexation

- Method : Amines such as diethylamine or piperazine neutralize the sulfonic acid, forming stable ammonium salts.

- Conditions : Reactions are conducted in ethyl acetate at 25–40°C, followed by filtration and drying.

Industrial-Scale Optimization

Scalable processes for sulfonated aromatics emphasize solvent recovery, yield optimization, and waste reduction. Key strategies include:

- Continuous Flow Reactors : Enhance heat transfer and reduce reaction times compared to batch processes.

- Co-Solvent Systems : Mixtures of n-heptane and IPA improve phase separation during workup.

- Crystallization Controls : Slow cooling (0.5°C/min) and seeded crystallization ensure uniform crystal size and purity >99%.

Analytical Characterization

Robust characterization ensures compliance with pharmaceutical or industrial standards:

- Powder X-ray Diffraction (PXRD) : Distinctive peaks (e.g., 8.8°, 13.7°, 15.6° 2θ) confirm crystalline phases.

- Thermogravimetric Analysis (TGA) : Decomposition profiles verify thermal stability up to 200°C.

- ¹H/¹³C NMR : Aromatic proton signals at δ 6.8–7.2 ppm and sulfonate carbons at δ 170–175 ppm validate structure.

Q & A

Q. What are the key structural features of 2,6-Dihydroxybenzenesulfonic acid, and how do they influence its chemical reactivity?

- The compound consists of a benzene ring with hydroxyl (-OH) groups at the 2- and 6-positions and a sulfonic acid (-SOH) group. The ortho-dihydroxy configuration enhances acidity due to intramolecular hydrogen bonding, while the sulfonic acid group increases water solubility. These features facilitate applications in chelation, catalysis, and as intermediates in organic synthesis .

Q. What synthetic methods are commonly used to prepare this compound?

- A primary route involves sulfonation of 1,2-dihydroxybenzene (catechol) using sulfuric acid or oleum under controlled temperatures (50–80°C) to minimize over-sulfonation. Alternative methods include diazotization of aniline derivatives followed by hydrolysis. Challenges include regioselectivity control and byproduct formation (e.g., disulfonated derivatives) .

Q. How is this compound characterized to confirm its structure and purity?

- Nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) identifies proton environments and substitution patterns. High-performance liquid chromatography (HPLC) with reverse-phase columns (e.g., Newcrom R1) using acetonitrile/water mobile phases resolves impurities. Mass spectrometry (MS) validates molecular weight, while titration quantifies sulfonic acid content .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound?

- Key parameters include:

- Temperature control : Maintaining 60–70°C during sulfonation reduces disulfonation byproducts.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility and regioselectivity.

- Purification : Recrystallization from ethanol-water mixtures removes inorganic salts, while activated carbon treatment reduces colored impurities .

Q. What are the challenges in differentiating this compound from its structural isomers (e.g., 2,5- or 3,4-isomers) analytically?

- Isomeric differentiation relies on:

- Chromatographic retention times : Reverse-phase HPLC with UV detection at 254 nm resolves positional isomers.

- Spectroscopic techniques : H NMR chemical shifts for hydroxyl protons (e.g., 2,6-isomer: δ 10.2–10.8 ppm) differ due to hydrogen-bonding patterns.

- X-ray crystallography : Provides definitive structural confirmation but requires high-purity crystals .

Q. How do the physicochemical properties of this compound influence its biological interactions compared to other isomers?

- The 2,6-isomer exhibits stronger chelation with metal ions (e.g., Fe) due to its symmetrical dihydroxy-sulfonic acid arrangement, enhancing antioxidant activity. In contrast, the 2,5-isomer shows higher solubility in polar solvents, affecting its pharmacokinetic profile in drug formulations. Computational modeling (e.g., DFT) can predict binding affinities to biological targets .

Methodological Insights

Q. What strategies mitigate degradation of this compound during storage?

- Store under inert atmospheres (N or Ar) at 4°C to prevent oxidation. Lyophilization stabilizes the compound for long-term storage, while buffered solutions (pH 4–6) minimize hydrolysis of the sulfonic acid group .

Q. How can this compound be functionalized for advanced material applications?

- Electrophilic substitution : Nitration or halogenation at the 4-position introduces functional handles for polymer crosslinking.

- Coordination chemistry : Complexation with transition metals (e.g., Cu) produces catalysts for oxidation reactions.

- Derivatization : Esterification of the sulfonic acid group enhances lipid solubility for membrane permeability studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.